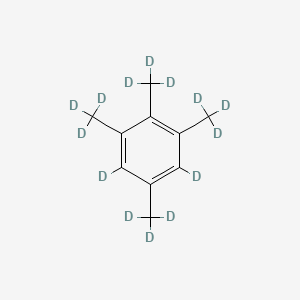
1,2,3,5-Tetramethylbenzene-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetramethylbenzene-d14 is a deuterium-labeled derivative of 1,2,3,5-Tetramethylbenzene. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications . The molecular formula of this compound is C10D14, and it has a molecular weight of 148.30 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetramethylbenzene-d14 is synthesized by introducing deuterium atoms into the 1,2,3,5-Tetramethylbenzene molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated compounds. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetramethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules under different conditions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: Applied in environmental analysis to monitor the presence and degradation of pollutants .
Wirkmechanismus
The mechanism of action of 1,2,3,5-Tetramethylbenzene-d14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic labeling allows researchers to track the movement and transformation of the compound within different systems, aiding in the understanding of complex biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,2,3,5-Tetramethylbenzene-d14 can be compared with other similar compounds, such as:
1,2,4,5-Tetramethylbenzene-d14: Another deuterium-labeled tetramethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene: A trimethylbenzene derivative with three methyl groups.
1,2,4-Trimethylbenzene: Another trimethylbenzene isomer with different methyl group positions .
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and analytical applications compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H14 |
|---|---|
Molekulargewicht |
148.30 g/mol |
IUPAC-Name |
1,3-dideuterio-2,4,5,6-tetrakis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
InChI-Schlüssel |
BFIMMTCNYPIMRN-ZVEBFXSZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


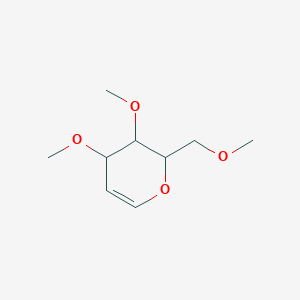
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
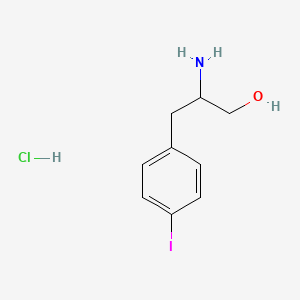


![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

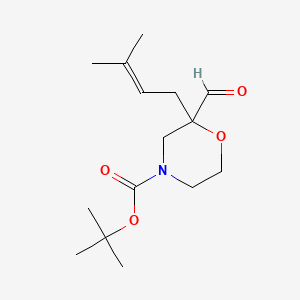
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
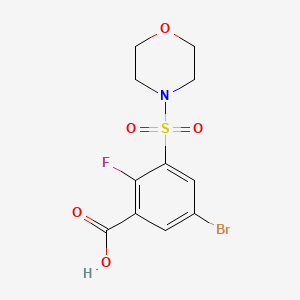
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)

